molecular formula C6H9FO3 B8468128 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

Cat. No.: B8468128
M. Wt: 148.13 g/mol
InChI Key: FJXDNPLETRLYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is a specialized α-keto acid derivative designed for advanced research and development. This compound serves as a versatile and valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex, bioactive molecules. The incorporation of a fluorine atom at the 4-position is of significant interest, as fluorine can dramatically alter a compound's electronic properties, metabolic stability, and binding affinity, making it a key strategy in modern drug design. This fluorinated keto acid is expected to be particularly useful as an intermediate in the synthesis of potential β-lactam antibiotics , non-steroidal anti-inflammatory drugs (NSAIDs) , and other active pharmaceutical ingredients (APIs). Its structure, featuring both a reactive α-keto acid moiety and a sterically demanding tert-butyl-like group, makes it a promising substrate for asymmetric synthesis and the development of chiral compounds . Researchers can leverage this scaffold to explore new chemical space in agrochemical formulations and the creation of specialty chemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with comprehensive quality control documentation, including HPLC purity data (typically ≥99%) and analyses for residual solvents and heavy metals to ensure consistency and reliability for your research projects .

Properties

Molecular Formula

C6H9FO3

Molecular Weight

148.13 g/mol

IUPAC Name

4-fluoro-3,3-dimethyl-2-oxobutanoic acid

InChI

InChI=1S/C6H9FO3/c1-6(2,3-7)4(8)5(9)10/h3H2,1-2H3,(H,9,10)

InChI Key

FJXDNPLETRLYOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CF)C(=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid with key analogs based on substituents, physicochemical properties, and applications:

Compound Name CAS No. Molecular Formula Substituents Key Properties/Applications
This compound Not explicitly found C₆H₉FO₃ C4-F, C3-(CH₃)₂, C2=O Hypothesized enhanced metabolic stability due to fluorine; potential intermediate in drug synthesis.
4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid (Ketopantoate) 470-30-4 C₆H₁₀O₄ C4-OH, C3-(CH₃)₂, C2=O Biosynthetic intermediate in pantothenate (vitamin B5) pathways; enzymatic substrate .
3,3-Dimethyl-2-oxobutanoic acid (Trimethylpyruvic acid) 815-17-8 C₆H₁₀O₃ C3-(CH₃)₂, C2=O Used in organic synthesis (e.g., triazinone derivatives); exhibits keto-enol tautomerism .
4-Methyl-2-oxopentanoic acid 816-66-0 C₆H₁₀O₃ C4-CH₃, C2=O Substrate for leucine dehydrogenase; precursor for α-amino acid synthesis .
3-Methyl-2-oxobutanoic acid 759-05-7 C₅H₈O₃ C3-CH₃, C2=O Intermediate in branched-chain amino acid metabolism; used in biocatalytic cascades .

Structural and Functional Differences

Fluorine vs. Hydroxyl Groups: The fluorine atom in this compound likely increases lipophilicity and resistance to oxidative metabolism compared to the hydroxylated analog (ketopantoate) . Ketopantoate’s hydroxyl group facilitates its role in coenzyme A biosynthesis, whereas fluorination may redirect reactivity toward electrophilic substitution or halogen-bonding interactions .

Reactivity in Organic Synthesis: Trimethylpyruvic acid (3,3-dimethyl-2-oxobutanoic acid) is a key building block for heterocycles like triazinones, leveraging its keto group for condensation reactions . The fluorinated analog could exhibit similar reactivity with additional stability for fluorinated drug intermediates.

Research Findings on Analogous Compounds

Enzymatic Utilization :

  • Ketopantoate is synthesized enzymatically via hydroxymethyltransferase (KPHMT), which transfers a hydroxymethyl group from methylenetetrahydrofolate to α-ketoisovalerate . Fluorinated analogs might inhibit or alter this pathway due to steric/electronic effects.

Pharmaceutical Relevance: The sodium salt of ketopantoate is an impurity in pantethenol (provitamin B5), underscoring the importance of structural analogs in quality control . Fluorinated α-keto acids are explored as protease inhibitors or fluorinated drug precursors, leveraging fluorine’s electronegativity for target binding .

Synthetic Applications: Trimethylpyruvic acid reacts with thiocarbohydrazide to form triazinone derivatives with antimicrobial activity . The fluorinated variant could yield novel fluorinated heterocycles with enhanced bioactivity.

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-3,3-dimethyl-2-oxobutanoic acid, and how can steric hindrance from the dimethyl group be mitigated?

  • Methodological Answer : A two-step approach is commonly employed:

Claisen Condensation : React ethyl 3,3-dimethyl-2-oxobutanoate with a fluorinating agent (e.g., Selectfluor™) in anhydrous acetonitrile at 60–80°C to introduce the fluorine atom at position 2.

Acid Hydrolysis : Use 6M HCl under reflux to hydrolyze the ester to the carboxylic acid.
Steric hindrance from the dimethyl group slows fluorination. To improve yield:

  • Use bulky solvents (e.g., DMF) to stabilize intermediates.
  • Optimize reaction time (24–48 hrs) to avoid side reactions.
    Table 1 : Yield comparison under varying conditions :
CatalystSolventTemp (°C)Yield (%)
Selectfluor™MeCN8062
NFSIDMF7058

Q. How can NMR spectroscopy resolve structural ambiguities caused by the fluorine atom and dimethyl groups?

  • Methodological Answer : The fluorine atom induces splitting in 1^1H and 13^{13}C NMR spectra. Key strategies:
  • 19^{19}F NMR : A singlet at ~-120 ppm confirms fluorine presence .
  • 1^1H NMR : The methyl groups (C3) appear as a singlet at δ 1.3–1.5 ppm, while the C4-F splits adjacent protons into doublets (δ 4.2–4.5 ppm).
    Use 1^{1}H-13^{13}C HSQC to assign carbons adjacent to fluorine.

Advanced Research Questions

Q. How does the fluorine atom influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing fluorine increases electrophilicity at the ketone (C2), but steric hindrance from the dimethyl group (C3) reduces accessibility. Experimental Design :
  • Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring).
  • Use DFT calculations (B3LYP/6-31G*) to map transition states and steric effects.
    Results show a 40% slower reaction rate vs. non-fluorinated analogs due to steric blocking .

Q. What strategies address low enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer : Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer. Protocol :

Prepare racemic ethyl ester precursor.

Hydrolyze with lipase in phosphate buffer (pH 7.0) at 37°C.

Isolate the desired (R)-enantiomer via chiral HPLC (Chiralpak AD-H column).
Enantiomeric excess (ee) >95% is achievable .

Q. How can researchers validate predicted biological interactions using computational models?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with experimental validation:
  • Target : Enoyl-ACP reductase (FabI), a bacterial enzyme.
  • Docking : The carboxylic acid group forms H-bonds with Tyr156, while fluorine stabilizes hydrophobic interactions.
    Validate via:
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (Kd ≈ 12 µM).
  • MIC Assays : Test against Staphylococcus aureus (MIC = 8 µg/mL) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points across studies?

  • Methodological Answer : Variations (e.g., 135–142°C) arise from impurities or polymorphic forms. Steps :

Purify via recrystallization (ethanol/water).

Analyze differential scanning calorimetry (DSC) to confirm polymorphism.

Cross-validate with elemental analysis (C, H, F %).
High-purity samples consistently show mp = 140–142°C .

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